

# Benzyl-PEG4-Azido CAS number lookup.

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## Compound of Interest

Compound Name: *Benzyl-PEG4-Azido*

Cat. No.: *B3290781*

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An In-depth Technical Guide to **Benzyl-PEG4-Azido**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl-PEG4-Azido** is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a benzyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation and molecular assembly applications. The benzyl group provides a stable, non-reactive terminus, while the hydrophilic PEG4 spacer enhances solubility and can reduce non-specific binding of conjugated molecules. The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, **Benzyl-PEG4-Azido** is a crucial reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for the surface modification of biomaterials.<sup>[1][2][3]</sup>

## Core Properties of Benzyl-PEG4-Azido

A summary of the key quantitative and qualitative data for **Benzyl-PEG4-Azido** is presented below for easy reference.

Property	Value	Reference
CAS Number	86770-71-0	[1]
Chemical Formula	C15H23N3O4	[1]
Molecular Weight	309.36 g/mol	
Appearance	Powder	
Storage Conditions	-20°C for long-term storage	
Primary Application	PEG-based PROTAC linker	
Key Reactivity	Click Chemistry (CuAAC and SPAAC)	

## Key Applications in Research and Drug Development

**Benzyl-PEG4-Azido**'s utility stems from its ability to participate in highly specific and efficient conjugation reactions.

### PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. **Benzyl-PEG4-Azido** serves as a versatile PEG-based linker in the modular synthesis of PROTACs. The PEG4 spacer provides optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

### Bioconjugation and "Click Chemistry"

The terminal azide group of **Benzyl-PEG4-Azido** is a key functional group for "click chemistry" reactions. This allows for the covalent attachment of this linker to molecules containing a complementary alkyne group. The two primary types of azide-alkyne cycloaddition reactions are:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These click chemistry reactions enable the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids, for various applications such as the development of ADCs and diagnostic imaging agents.

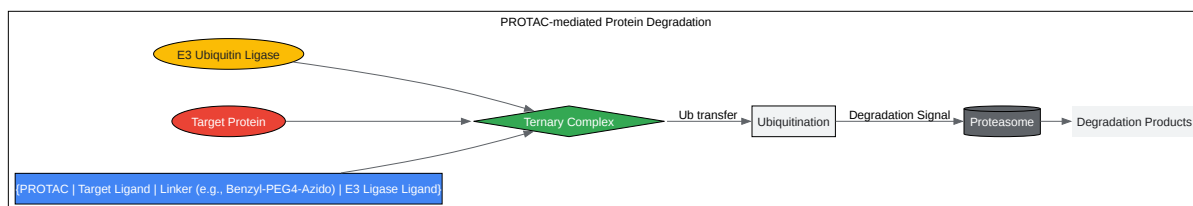
## PEGylation in Drug Delivery

The incorporation of the PEG4 spacer in **Benzyl-PEG4-Azido** is an example of PEGylation, a widely adopted strategy in drug delivery. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by:

- Increasing solubility and stability.
- Prolonging circulation half-life by reducing renal clearance.
- Reducing immunogenicity.

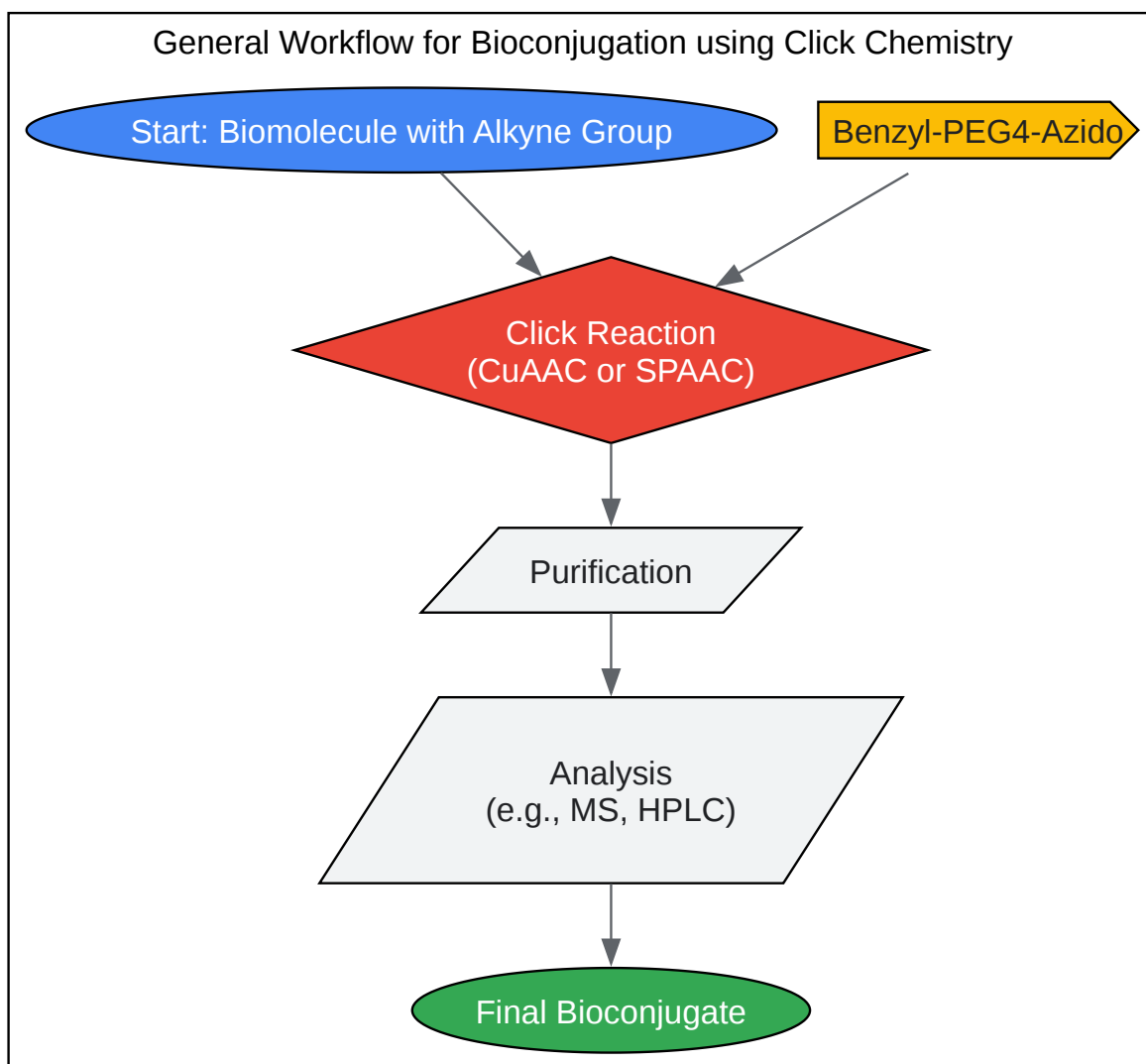
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows involving **Benzyl-PEG4-Azido**.



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Caption: Mechanism of PROTAC-mediated protein degradation.



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Caption: General workflow for bioconjugation via click chemistry.

## Experimental Protocols

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general method for the CuAAC reaction between an alkyne-containing molecule and **Benzyl-PEG4-Azido**.

Materials:

- Alkyne-functionalized molecule
- **Benzyl-PEG4-Azido**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Reaction vessel

Procedure:

- In a reaction vessel, dissolve the alkyne-containing molecule and **Benzyl-PEG4-Azido** in the chosen solvent.
- In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate  $\text{CuSO}_4$  with THPTA ligand in a 1:2 molar ratio for several minutes. For organic solvents, TBTA can be used.
- Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
- Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques to isolate the desired triazole product.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

- Strained alkyne (e.g., DBCO or BCN) functionalized molecule
- **Benzyl-PEG4-Azido**
- Biocompatible solvent (e.g., PBS, DMSO)
- Reaction vessel

Procedure:

- Dissolve the strained alkyne-functionalized molecule and **Benzyl-PEG4-Azido** in the chosen solvent in a reaction vessel.
- The reaction is typically performed at room temperature. For in vitro or in vivo applications, physiological temperatures (37°C) can be used.
- The reaction progress can be monitored over time using analytical techniques such as HPLC or fluorescence (if one of the components is fluorescently labeled).
- SPAAC reactions are generally slower than CuAAC reactions, and the reaction time can range from a few hours to overnight, depending on the specific reactants and their concentrations.
- Once the reaction is complete, the product can be purified using standard methods like size-exclusion chromatography or dialysis for biomolecules.

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## References

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- 2. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)